4-(Bromomethyl)-3-chlorobenzonitrile

Vue d'ensemble

Description

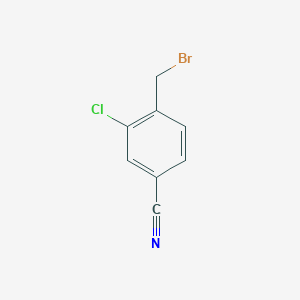

4-(Bromomethyl)-3-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is a colorless to pale yellow solid and is used in various chemical synthesis processes due to its reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile typically involves the bromination of 3-chlorobenzyl cyanide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzyl cyanide+NBS→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-3-chlorobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 4-(bromomethyl)-3-chlorobenzaldehyde or 4-(bromomethyl)-3-chlorobenzoic acid.

Reduction: Formation of 4-(bromomethyl)-3-chlorobenzylamine.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Bromomethyl)-3-chlorobenzonitrile serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in the preparation of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group, facilitating the formation of covalent bonds with other molecules.

Synthesis Methods

The synthesis typically involves bromination of 3-chlorobenzyl cyanide using N-bromosuccinimide (NBS) as a brominating agent under controlled conditions. This method ensures high yields and purity, which are crucial for further applications.

Biological Research

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes such as aldosterone synthase and aromatase. These enzymes are critical targets for treating conditions like hypertension and hormone-dependent cancers. By inhibiting these enzymes, the compound may contribute to therapeutic strategies aimed at managing these diseases.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, highlighting its potential utility in cancer therapeutics. Its ability to interact with biological systems suggests that it may serve as a foundation for developing new anticancer agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its unique structure allows for selective functionalization, making it suitable for various applications in material science.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-3-chlorobenzonitrile largely depends on its reactivity towards nucleophiles and its ability to form covalent bonds with biological targets. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with proteins, DNA, or other biomolecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.

3-Chlorobenzonitrile: Lacks the bromomethyl group.

4-Bromobenzonitrile: Lacks the chloromethyl group.

Uniqueness

4-(Bromomethyl)-3-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and allows for selective functionalization in synthetic applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules with specific biological activities.

Activité Biologique

4-(Bromomethyl)-3-chlorobenzonitrile, with the chemical formula CHBrClN and a molecular weight of 216.46 g/mol, is a halogenated organic compound that has garnered attention for its potential biological activities. This compound features a bromomethyl group and a chlorobenzonitrile structure, making it a member of the benzonitrile family. Its unique reactivity due to halogen atoms allows it to participate in various chemical reactions, which are crucial for its biological applications.

Biological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of aldosterone synthase and aromatase , both of which are important targets in the treatment of conditions such as hypertension and certain cancers . Additionally, studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, highlighting its potential utility in cancer therapeutics.

Enzyme Inhibition

- Aldosterone Synthase Inhibition : Aldosterone plays a critical role in regulating blood pressure and electrolyte balance. Inhibiting aldosterone synthase can be beneficial in treating hypertension and heart-related diseases.

- Aromatase Inhibition : Aromatase is involved in estrogen biosynthesis. Its inhibition is significant in the treatment of hormone-dependent cancers like breast cancer.

While specific mechanisms of action for this compound remain largely uncharacterized, its interactions with cytochrome P450 enzymes , particularly as a CYP1A2 inhibitor, suggest it may influence drug metabolism and pharmacokinetics. This interaction is essential for understanding the safety and efficacy of the compound as a therapeutic agent.

Safety Considerations

Due to its structural similarities with other aralkyl halides, caution is advised when handling this compound. It is classified under several hazard categories, including acute toxicity and skin corrosion/irritation . Proper laboratory safety protocols should be followed to mitigate risks associated with exposure.

Comparative Analysis

The following table compares this compound with structurally similar compounds to highlight their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Bromomethyl)-2,5-dimethoxybenzonitrile | CHBrN | Contains methoxy groups; different reactivity |

| 4-(Bromomethyl)-3-fluorobenzonitrile | CHBrFN | Fluorine substituent alters electronic properties |

| 4-(Bromomethyl)-3-nitrobenzonitrile | CHBrN O | Nitro group introduces additional reactivity |

| 4-Bromobenzonitrile | CHBrN | Lacks the bromomethyl group; simpler structure |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits aldosterone synthase effectively, suggesting potential applications in treating conditions related to excessive aldosterone production .

- Cytotoxicity Assays : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential role as an anticancer agent.

- Pharmacological Studies : Studies on its interaction with cytochrome P450 enzymes have provided insights into how this compound might affect drug metabolism, which is critical for assessing its therapeutic viability.

Propriétés

IUPAC Name |

4-(bromomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKYKQSLKAJOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21924-83-4 | |

| Record name | 4-(bromomethyl)-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.